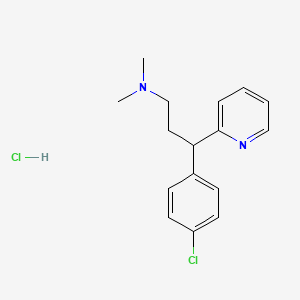

Chlorpheniramine hydrochloride

Description

Properties

CAS No. |

56343-98-7 |

|---|---|

Molecular Formula |

C16H20Cl2N2 |

Molecular Weight |

311.2 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H19ClN2.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;/h3-9,11,15H,10,12H2,1-2H3;1H |

InChI Key |

NOXNCSQBTYNMHD-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |

Other CAS No. |

56343-98-7 |

Related CAS |

25523-97-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorpheniramine Hydrochloride in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) hydrochloride is a first-generation alkylamine antihistamine widely utilized in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effects are primarily attributed to its interaction with the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanism of action of chlorpheniramine in mast cells, focusing on its receptor binding, downstream signaling pathways, and its effects on mast cell degranulation and cytokine secretion.

Core Mechanism of Action at the Histamine H1 Receptor

Chlorpheniramine functions as a potent inverse agonist at the histamine H1 receptor.[2] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, thereby reducing its basal activity even in the absence of histamine.[3] This is a key aspect of its pharmacological action.

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.[4][5] This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLC.

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4]

-

Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca2+ concertedly activate PKC, which in turn phosphorylates various downstream targets, contributing to the cellular response.[4]

By stabilizing the inactive state of the H1 receptor, chlorpheniramine effectively attenuates this signaling cascade, preventing the histamine-induced increase in intracellular calcium and subsequent cellular activation.

Visualization of the H1 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the histamine H1 receptor.

Quantitative Data

Receptor Binding Affinity

The binding affinity of chlorpheniramine for the histamine H1 receptor has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Compound | Receptor | Ki (nM) | enantiomer | Reference(s) |

| Chlorpheniramine | Human H1 | 3.2 | Racemic | [7] |

| Dexchlorpheniramine | Human H1 | 2.67 - 4.81 | S-(+) | [2][8] |

| Levchlorpheniramine | Human H1 | 211 - 361 | R-(-) | [2] |

| Chlorpheniramine | Serotonin Transporter (SERT) | 15.2 | Racemic | [2] |

| Dexchlorpheniramine | Muscarinic Acetylcholine | 1,300 | S-(+) | [2] |

Note: Dexchlorpheniramine is the pharmacologically active enantiomer.

Effect on Mast Cell Degranulation and Histamine Release

The primary role of chlorpheniramine is to block the effects of already-released histamine. Its direct effect on preventing histamine release (mast cell stabilization) is less clear and appears to be context-dependent.

Some studies suggest that many first-generation antihistamines can inhibit mediator release from mast cells, though this may require concentrations higher than those achieved at therapeutic doses and the mechanism is thought to be unrelated to H1-receptor antagonism.[6][9] However, a study investigating lipopolysaccharide (LPS)-induced plasma leakage in rat skin found that chlorpheniramine maleate (B1232345) at a concentration of 10⁻⁷ mol/site did not prevent mast cell degranulation.[8]

Quantitative Data on Inhibition of Histamine Release: Currently, there is a lack of definitive studies providing a specific IC50 value for the inhibition of histamine release from mast cells by chlorpheniramine.

Effect on Cytokine Release

Beyond the immediate release of histamine, activated mast cells also synthesize and secrete a variety of pro-inflammatory cytokines. Some H1-antihistamines have been shown to inhibit the release of certain cytokines from human leukemic mast cells (HMC-1). For instance, azelastine, loratadine, and cetirizine (B192768) caused a dose-dependent inhibition of TNF-α release.

Quantitative Data on Inhibition of Cytokine Release by Chlorpheniramine: Specific dose-response data or IC50 values for the inhibition of cytokine release from mast cells by chlorpheniramine are not readily available in the current literature.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines the general procedure to determine the Ki of chlorpheniramine for the H1 receptor.

Objective: To determine the inhibition constant (Ki) of chlorpheniramine for the H1 receptor.

Materials:

-

Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compound: Chlorpheniramine hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of chlorpheniramine.

-

In assay tubes, combine the cell membranes, [³H]mepyramine, and either buffer, a concentration of chlorpheniramine, or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Visualization of Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of a released granular enzyme.

Objective: To assess the effect of chlorpheniramine on IgE-mediated mast cell degranulation.

Materials:

-

RBL-2H3 cells (rat basophilic leukemia cell line).

-

Anti-DNP IgE.

-

DNP-BSA (antigen).

-

This compound.

-

Tyrode's buffer.

-

pNAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution.

-

Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0).

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Sensitize the cells by incubating with anti-DNP IgE for 24 hours.

-

-

Compound Treatment:

-

Wash the sensitized cells with Tyrode's buffer.

-

Add different concentrations of chlorpheniramine (in Tyrode's buffer) to the wells and incubate for 30 minutes at 37°C. Include vehicle controls.

-

-

Degranulation Induction:

-

Induce degranulation by adding DNP-BSA to the wells.

-

Include controls for spontaneous release (buffer only) and total release (lysed cells).

-

Incubate for 1 hour at 37°C.

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate to pellet the cells.

-

Transfer a portion of the supernatant to a new 96-well plate.

-

Add pNAG substrate solution and incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding stop buffer.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

-

Plot the percentage of inhibition against the logarithm of the chlorpheniramine concentration to determine the IC50 value (if inhibition is observed).

-

Cytokine Measurement by ELISA

This protocol describes a sandwich ELISA for quantifying cytokine levels in mast cell culture supernatants.

Objective: To measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) released from mast cells following stimulation, in the presence or absence of chlorpheniramine.

Materials:

-

Capture antibody specific for the target cytokine.

-

Detection antibody (biotinylated) specific for the target cytokine.

-

Recombinant cytokine standard.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Coating buffer, assay diluent, and wash buffer.

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1 hour.

-

Sample Incubation: Add standards and cell culture supernatants (from mast cells treated with or without chlorpheniramine and a stimulus) to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.

-

Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until color develops.

-

Stopping the Reaction: Add stop solution.

-

Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.

Visualization of ELISA Workflow

Caption: General workflow for a sandwich ELISA.

Conclusion

This compound exerts its primary therapeutic effect as a potent inverse agonist of the histamine H1 receptor, effectively blocking the downstream signaling cascade that leads to allergic symptoms. While it has a high affinity for the H1 receptor, its direct role in stabilizing mast cells and preventing the release of histamine and cytokines is not well-established, with some evidence suggesting it is not an effective mast cell stabilizer. Further research is required to elucidate any potential secondary anti-inflammatory mechanisms and to provide quantitative data on its effects on mediator release from mast cells.

References

- 1. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. inhibits histamine release: Topics by Science.gov [science.gov]

- 3. Treatments for MCAS & Mast Cell Disease | The EDS Clinic [eds.clinic]

- 4. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]

- 5. Beyond the histamine receptor: effect of antihistamines on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Evidence that mast cell degranulation, histamine and tumour necrosis factor alpha release occur in LPS-induced plasma leakage in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro effects of histamine receptor 1 antagonists on proliferation and histamine release in canine neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability Profile of Chlorpheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of chlorpheniramine (B86927) maleate (B1232345), a widely used first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Chemical and Physical Properties

Chlorpheniramine maleate is the maleate salt of chlorpheniramine, a synthetic alkylamine derivative.[1] It is an odorless, white crystalline solid or powder with a bitter taste.[2] The following tables summarize the key chemical and physical properties of chlorpheniramine and its maleate salt.

Table 1: General Chemical Properties of Chlorpheniramine Maleate

| Property | Value | Reference(s) |

| Chemical Name | 2-[p-Chloro-α-[2-(dimethylamino)ethyl]benzyl]pyridine maleate (1:1) | [3] |

| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | [4][5] |

| CAS Number | 113-92-8 | [6][7] |

| Molecular Formula | C₁₆H₁₉ClN₂・C₄H₄O₄ | [4][7][8] |

| Molecular Weight | 390.86 g/mol | [2][6][9] |

Table 2: Physicochemical Properties of Chlorpheniramine Maleate

| Property | Value | Reference(s) |

| Melting Point | 130-135 °C (266-275 °F) | [2][4] |

| pKa (Strongest Basic) | 9.2 | [6] |

| UV Maximum Absorption (λmax) | 261-265 nm in 0.1N HCl | [1][8][10] |

| pH (of a 1-2% aqueous solution) | 4.0 - 5.0 | [2] |

Table 3: Solubility Profile of Chlorpheniramine Maleate

| Solvent | Solubility | Reference(s) |

| Water | 250 mg/mL (freely soluble) | [4] |

| Ethanol | 100 mg/mL (soluble) | [4] |

| Chloroform | Soluble | [6] |

| Ether | Slightly soluble | [3] |

| DMSO | ≥19.54 mg/mL | [5] |

| PBS (pH 7.2) | Approximately 5 mg/mL | [8] |

Stability Profile

Chlorpheniramine maleate is known to be sensitive to light and can degrade under various stress conditions, including exposure to acid, base, oxidation, and heat.[11][12] Stability studies are crucial to ensure the quality, safety, and efficacy of pharmaceutical formulations containing this API.

Table 4: Summary of Chlorpheniramine Maleate Stability and Degradation

| Stress Condition | Observations | Reference(s) |

| Acid Hydrolysis | Degradation occurs. | [13] |

| Base Hydrolysis | Significant degradation observed. In some cases, the degradation product may co-elute with the parent peak in HPLC analysis. | [12][13] |

| Oxidation | Degradation occurs in the presence of oxidizing agents (e.g., H₂O₂). | [12][13] |

| Thermal Degradation | The drug degrades upon exposure to dry heat (e.g., 105°C). | [12] |

| Photolytic Degradation | Sensitive to light; degradation occurs upon exposure to UV radiation. Storage in light-protected containers is recommended. | [11][12] |

| In Formulations | Can interact with other active ingredients, such as phenylephrine, leading to the formation of degradation products. | [14][15][16] |

Experimental Protocols

This section provides detailed methodologies for conducting key experiments to assess the chemical properties and stability of chlorpheniramine maleate.

Melting Point Determination

Objective: To determine the melting range of chlorpheniramine maleate.

Methodology:

-

A small amount of the finely powdered chlorpheniramine maleate sample is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Objective: To determine the solubility of chlorpheniramine maleate in various solvents.

Methodology:

-

An excess amount of chlorpheniramine maleate is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of chlorpheniramine maleate in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of chlorpheniramine maleate.

Methodology:

-

A standard solution of chlorpheniramine maleate is prepared in water or a suitable co-solvent if the drug has low aqueous solubility.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.[17][18]

Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To develop and validate a stability-indicating HPLC method and to assess the stability of chlorpheniramine maleate under various stress conditions.

Methodology:

A. HPLC Method:

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 25 cm x 4.6 mm).[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) and octane (B31449) sulfonate sodium salt in water) and an organic solvent (e.g., acetonitrile).[19] The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.[19]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[19]

B. Forced Degradation Studies:

-

Acid Hydrolysis: A solution of chlorpheniramine maleate is treated with an acid (e.g., 1N HCl) and heated for a defined period. The solution is then neutralized before analysis.

-

Base Hydrolysis: A solution of chlorpheniramine maleate is treated with a base (e.g., 1N NaOH) and heated for a defined period. The solution is then neutralized before analysis.

-

Oxidative Degradation: A solution of chlorpheniramine maleate is treated with an oxidizing agent (e.g., 3-30% H₂O₂) and kept at room temperature or heated for a specific time.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified duration. A solution of the drug can also be refluxed.

-

Photolytic Degradation: The solid drug or a solution of the drug is exposed to UV radiation (e.g., 254 nm) for a certain period.

The stressed samples are then analyzed by the validated stability-indicating HPLC method to separate the intact drug from any degradation products.

Visualizations

The following diagrams illustrate key experimental workflows related to the analysis of chlorpheniramine maleate.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Chlorpheniramine Maleate - LKT Labs [lktlabs.com]

- 5. apexbt.com [apexbt.com]

- 6. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Chloropheniramine maleate | C20H23ClN2O4 | CID 8231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]

- 13. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.ceu.es [dspace.ceu.es]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. medwinpublishers.com [medwinpublishers.com]

- 19. iomcworld.org [iomcworld.org]

In Vitro Antiviral Activity of Chlorpheniramine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of chlorpheniramine (B86927) hydrochloride (HCI), also commonly studied as chlorpheniramine maleate (B1232345) (CPM). It summarizes key quantitative data, details experimental protocols, and illustrates the proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Quantitative Assessment of Antiviral Efficacy

Chlorpheniramine has demonstrated in vitro antiviral activity against a range of respiratory viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and various influenza viruses. The quantitative data from these studies are summarized below, providing insights into the potency and spectrum of its antiviral effects.

Table 1: Summary of In Vitro Antiviral Activity of Chlorpheniramine

| Virus Strain | Cell Line | Assay Type | Endpoint | Value | Citation(s) |

| SARS-CoV-2 (USA-WA1/2020) | Vero 76 | Virucidal Assay | Log Reduction | 2.5 log10 CCID50 | [1][2][3] |

| SARS-CoV-2 (Delta Variant, B.1.617.2) | 3D Human Tracheal/Bronchial Epithelial | Virus Yield Reduction Assay | Log Reduction | 2.69 | [4][5][6] |

| Influenza A/Shanghai/4664T/2013 (H7N9) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 11.84 µM | [7] |

| Influenza A/Shanghai/37T/2009 (H1N1) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 25.13 µM | [2][8] |

| Influenza A/Puerto Rico/8/1934 (H1N1) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 23.47 µM | [2][8] |

| Influenza A/Guizhou/54/1989 (H3N2) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 23.51 µM | [2][8] |

| Influenza B/Shanghai/2017 (BY) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 23.96 µM | [2][8] |

| Cytotoxicity Data | |||||

| Chlorpheniramine Maleate | Vero E6 | MTT Assay | CC50 | 497.7 µg/mL | [9] |

| S-(+)-Chlorpheniramine Maleate | Madin-Darby Canine Kidney (MDCK) | CCK-8 Assay | CC50 | 285 ± 11 µM | [8] |

IC50 (Half-maximal Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration), CPE (Cytopathic Effect), CCID50 (50% Cell Culture Infectious Dose)

Proposed Mechanisms of Antiviral Action

Studies suggest that chlorpheniramine exerts its antiviral effects through a multi-modal mechanism, particularly against SARS-CoV-2.[9][10][11][12][13] For influenza viruses, the primary mechanism appears to be the inhibition of viral entry.[5][7]

Multi-modal Activity Against SARS-CoV-2

Chlorpheniramine has been shown to interfere with several stages of the SARS-CoV-2 lifecycle in vitro:

-

Inhibition of Viral Adsorption: It is proposed that chlorpheniramine can interfere with the binding of the viral spike protein to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, thus preventing viral attachment.[8][13]

-

Inhibition of Viral Replication: Molecular docking studies suggest that chlorpheniramine can interact with key viral enzymes essential for replication, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).[14][9][12]

-

Direct Virucidal Effect: Chlorpheniramine has demonstrated the ability to directly inactivate SARS-CoV-2 particles.[1][3][14][9]

Caption: Multi-modal antiviral action of Chlorpheniramine against SARS-CoV-2.

Inhibition of Influenza Virus Entry

For influenza viruses, chlorpheniramine appears to act at an early stage of the viral life cycle, primarily by inhibiting viral entry into the host cell.[5][7]

Potential Anti-inflammatory and Immunomodulatory Effects

As an H1 receptor antagonist, chlorpheniramine may also mitigate the inflammatory responses associated with viral infections. Some studies suggest that H1 antagonists can suppress the activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines.[8]

References

- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 2. Frontiers | The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [frontiersin.org]

- 3. In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. CN103239446B - Application of chlorpheniramine maleate in preparation of medicaments for treating or preventing influenza virus - Google Patents [patents.google.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. atcc.org [atcc.org]

- 12. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. An In Vitro Microneutralization Assay for SARS‐CoV‐2 Serology and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Chlorpheniramine Hydrochloride in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927), a first-generation H1 antihistamine, is widely utilized for the symptomatic relief of allergic conditions. Its therapeutic action is primarily attributed to the blockade of the histamine (B1213489) H1 receptor. However, a growing body of evidence from in vitro cellular models has elucidated a range of off-target effects that contribute to both its therapeutic profile and potential adverse reactions. This technical guide provides a comprehensive overview of the known off-target activities of chlorpheniramine hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The information herein is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, facilitating a deeper understanding of the molecular pharmacology of this widely used compound.

Introduction

Chlorpheniramine acts as an inverse agonist at the histamine H1 receptor, stabilizing the inactive conformation of the receptor and thereby reducing the histamine-mediated downstream signaling that characterizes an allergic response.[1] Beyond this primary mechanism, its lipophilic nature allows for penetration of the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Investigations into its broader pharmacological profile have revealed interactions with a variety of other receptors, transporters, and ion channels, as well as modulation of intracellular signaling cascades. This guide will systematically explore these off-target interactions to provide a detailed molecular-level understanding of chlorpheniramine's effects in cellular models.

Off-Target Binding Affinities and Functional Activities

Chlorpheniramine exhibits significant binding affinity for several molecular targets other than the H1 receptor. These interactions are often concentration-dependent and can lead to clinically relevant effects. The following tables summarize the quantitative data on these off-target activities.

Monoamine Transporters

Chlorpheniramine has been shown to inhibit the reuptake of serotonin (B10506), positioning it as a weak selective serotonin reuptake inhibitor (SSRI).[2][3][4] This activity is thought to contribute to its anxiolytic and antidepressant-like effects observed in animal models.[5] Its affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters is considerably weaker.[1]

Table 1: Binding Affinities of Chlorpheniramine for Monoamine Transporters

| Target | Binding Affinity (Kd) | Reference |

| Serotonin Transporter (SERT) | 15.2 nM | [1] |

| Norepinephrine Transporter (NET) | 1,440 nM | [1] |

| Dopamine Transporter (DAT) | 1,060 nM | [1] |

Muscarinic Acetylcholine (B1216132) Receptors

The anticholinergic properties of chlorpheniramine are well-documented and contribute to side effects such as dry mouth and blurred vision.[1] It acts as an antagonist at muscarinic acetylcholine receptors.

Table 2: Anticholinergic Activity of Chlorpheniramine

| Receptor/Assay | Value | Units | Cellular Model | Reference |

| Muscarinic Acetylcholine Receptors (human brain) | 1,300 | Kd (nM) | Human brain tissue | [1] |

| Inhibition of methacholine-induced secretion | 4.63 | ED50 (µM) | Human nasal mucosa in vitro | [6][7] |

| Inhibition of carbachol-induced contractions | - (Ranked lower than several other antihistamines) | pA2 value not specified for chlorpheniramine | Isolated guinea pig trachealis muscle | [8] |

Cardiac Ion Channels

Chlorpheniramine has been shown to block cardiac potassium channels, particularly the human ether-a-go-go-related gene (hERG) channel, which is crucial for cardiac repolarization.[9][10] This interaction can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[9][11]

Table 3: Inhibitory Effects of Chlorpheniramine on Cardiac Ion Channels

| Channel | IC50 | Cellular Model | Reference |

| hERG (IKr) | ~20 µM | Xenopus oocytes | [10] |

| hERG (IKr) | 1.6 µM | Guinea pig ventricular myocytes | [12][13] |

| IKs | <20% inhibition at 10 µM | Guinea pig ventricular myocytes | [12][13] |

Other Off-Target Interactions

Chlorpheniramine has also been reported to interact with other cellular components, leading to a variety of effects.

Table 4: Miscellaneous Off-Target Activities of Chlorpheniramine

| Effect | IC50 / Concentration | Cellular Model | Reference |

| Inhibition of histamine-induced [Ca2+]i increase | 128 nM | Human salivary gland cells | [14] |

| Inhibition of carbachol-induced [Ca2+]i increase | 43.9 µM | Human salivary gland cells | [14] |

| Cytotoxicity (concanavalin A-induced proliferation) | 33.4 µM | Murine splenic lymphocytes | [14] |

| Genotoxicity (DNA damage) | 1.5 mM | Human peripheral blood lymphocytes | [15][16][17] |

| Inhibition of capsaicin-evoked calcium responses (TRPV1) | Significant inhibition | hTRPV1-expressing HEK cells | [18] |

| Antimalarial activity (CQS strain D6) | 61.2 µM | P. falciparum | [14] |

| Antimalarial activity (MDR strain Dd2) | 3.9 µM | P. falciparum | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target effects of chlorpheniramine.

Receptor Binding Assays

Objective: To determine the binding affinity (Kd or Ki) of chlorpheniramine for a specific receptor or transporter.

General Protocol:

-

Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells transfected with human H1 receptor) or tissue homogenates (e.g., guinea pig cortex) are lysed and centrifuged to isolate the cell membranes containing the receptor of interest.[14]

-

Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]mepyramine for the H1 receptor) is incubated with the membrane preparation in the presence of varying concentrations of chlorpheniramine.[14]

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of chlorpheniramine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a competitive radioligand binding assay.

Two-Microelectrode Voltage-Clamp Assay in Xenopus Oocytes

Objective: To measure the effect of chlorpheniramine on the function of ion channels (e.g., hERG) expressed in a heterologous system.

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the ion channel of interest (e.g., hERG).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording: A two-microelectrode voltage-clamp technique is used to control the membrane potential of the oocyte and record the resulting ion currents.[9]

-

Drug Application: Chlorpheniramine is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The effect of chlorpheniramine on the ion channel currents is recorded and analyzed to determine the IC50 value.[9]

Alkaline Comet Assay

Objective: To assess DNA damage (genotoxicity) in cells treated with chlorpheniramine.[15][16][17]

Protocol:

-

Cell Treatment: Human peripheral blood lymphocytes are incubated with varying concentrations of chlorpheniramine for a specified period (e.g., 24 hours).[17]

-

Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and forms a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").[15]

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the amount of DNA in the tail, which is proportional to the extent of DNA damage.[15]

dot

Caption: Experimental workflow for the alkaline comet assay.

Impact on Cellular Signaling Pathways

Chlorpheniramine has been shown to modulate several key intracellular signaling pathways, which can have significant downstream effects on cellular function.

NF-κB Signaling Pathway

In human nasal epithelial cells, histamine can activate the NF-κB pathway, leading to an inflammatory response and downregulation of aquaporin 5 (AQP5).[19] Chlorpheniramine can attenuate this effect by suppressing NF-κB activation, thereby reversing the histamine-induced decrease in AQP5 expression.[19]

dot

Caption: Chlorpheniramine's modulation of the NF-κB pathway.

JNK-Mediated Apoptosis

First-generation antihistamines, including chlorpheniramine, have been found to reverse the anti-apoptotic effect of IL-5 in eosinophils by inducing apoptosis.[20] This pro-apoptotic effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway.[20][21]

dot

Caption: JNK-mediated apoptosis induced by chlorpheniramine.

Calcium Signaling

Chlorpheniramine can inhibit histamine-induced increases in intracellular calcium ([Ca2+]i) in human salivary gland cells.[14] It has also been shown to inhibit capsaicin-triggered calcium responses mediated by the transient receptor potential vanilloid-1 (TRPV1) channel.[18]

Metabolism by Cytochrome P450 Enzymes

Chlorpheniramine is metabolized in the liver, primarily by cytochrome P450 enzymes.[1] Specifically, CYP2D6 is involved in its metabolism.[22][23] The stereoselective N-demethylation of chlorpheniramine is catalyzed by CYP2C11 and CYP2B1 in rat liver microsomes.[23] Genetic polymorphisms in CYP2D6 can lead to variability in the pharmacokinetics and pharmacodynamics of chlorpheniramine.[22]

Conclusion

The off-target effects of this compound are extensive and pharmacologically significant. Its interactions with monoamine transporters, muscarinic receptors, and cardiac ion channels, as well as its modulation of intracellular signaling pathways, contribute to its overall clinical profile, including both therapeutic benefits and adverse effects. A thorough understanding of these off-target activities is crucial for the safe and effective use of chlorpheniramine and for the development of future medications with improved selectivity. Researchers and drug development professionals should consider these off-target effects when designing and interpreting studies involving chlorpheniramine and when developing new chemical entities with similar structures.

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. Serotonergic effects of chlorpheniramine: An unexplored advantage of the first-generation antihistamine - Indian Journal of Skin Allergy [skinallergyjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Chlorpheniramine, selective serotonin-reuptake inhibitors (SSRIs) and over-the-counter (OTC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorpheniramine and escitalopram: Similar antidepressant and nitric oxide lowering roles in a mouse model of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticholinergic Properties of Brompheniramine, Chlorpheniramine, and Atropine in Human Nasal Mucosa in Vitro | Semantic Scholar [semanticscholar.org]

- 8. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contractile and electrical activities of dexchlorpheniramine on rat hearts - MedCrave online [medcraveonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 18. Transient receptor potential vanilloid-1-mediated calcium responses are inhibited by the alkylamine antihistamines dexbrompheniramine and chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. First-generation antihistamines diphenhydramine and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stereoselective N-demethylation of chlorpheniramine by rat-liver microsomes and the involvement of cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Chlorpheniramine Hydrochloride

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Chlorpheniramine (B86927) Hydrochloride in pharmaceutical formulations. The method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

Chlorpheniramine, an alkylamine derivative, is a first-generation antihistamine widely used to alleviate symptoms of allergic conditions such as rhinitis and urticaria.[1][2] It functions as a potent H1 receptor antagonist, competitively and reversibly inhibiting the action of histamine.[2][3] Given its widespread use in various pharmaceutical preparations, including tablets and syrups, a reliable and efficient analytical method for its quantification is crucial to ensure product quality and dosage accuracy.[4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of Chlorpheniramine Hydrochloride, along with comprehensive validation data.

Experimental

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV detector is suitable. The system used for this validation was a Waters Acquity UPLC H-class.[1]

-

Column: A C18 reversed-phase column is recommended. A common choice is a 250 mm x 4.6 mm column with a 5 µm particle size.[1]

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)[4]

-

Methanol (HPLC grade)[4]

-

Potassium dihydrogen phosphate[1]

-

Orthophosphoric acid[5]

-

Water (HPLC grade)

-

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Mobile Phase | Phosphate (B84403) buffer and Acetonitrile (60:40, v/v), pH 3.0 adjusted with Orthophosphoric Acid[5] |

| Column | C18, 250 mm x 4.6 mm, 5 µm[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[6] |

| Detection Wavelength | 265 nm[5] |

| Column Temperature | 30°C[1] |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Solutions

1. Phosphate Buffer Preparation (pH 3.0):

-

Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[1]

-

Adjust the pH to 3.0 using orthophosphoric acid.[5]

-

Filter the buffer through a 0.45 µm membrane filter before use.

2. Mobile Phase Preparation:

-

Mix the prepared phosphate buffer and acetonitrile in a 60:40 volume-to-volume ratio.[5]

-

Degas the mobile phase using sonication or vacuum filtration.

3. Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.[1]

-

Dissolve and dilute to volume with the mobile phase.

4. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

Sample Preparation

1. For Tablet Formulations:

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[7]

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[6]

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1]

-

Further dilute the filtrate with the mobile phase to a final concentration within the calibration curve range.

2. For Syrup Formulations:

-

Accurately measure a volume of syrup equivalent to 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes.[8]

-

Dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm nylon syringe filter.[8]

-

Dilute the filtrate with the mobile phase to a final concentration within the calibration curve range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, precision, and robustness.[1]

System Suitability

System suitability was established by injecting the standard solution multiple times. The acceptance criteria for system suitability are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Linearity

The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

| Parameter | Result |

| Linearity Range | 5 - 37.5 µg/mL[8] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy (Recovery)

The accuracy of the method was evaluated by performing recovery studies using the standard addition method. Known amounts of the standard were added to a pre-analyzed sample solution, and the samples were re-analyzed.

| Spike Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

Precision

The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing multiple injections of the same standard solution on the same day and on different days.

| Precision Type | % RSD |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[5] The results were monitored for any significant changes in the chromatographic performance.

| Parameter Varied | Variation | Impact on Results |

| Flow Rate | ± 0.1 mL/min | No significant change |

| Column Temperature | ± 2°C | No significant change |

| Mobile Phase Composition | ± 2% Acetonitrile | No significant change |

Results and Discussion

The developed HPLC method provides a good separation of this compound from common excipients found in pharmaceutical formulations. The retention time for this compound was consistently observed at approximately 2.44 minutes under the specified conditions.[5] The validation data demonstrates that the method is linear, accurate, precise, and robust over the specified range, making it highly suitable for its intended purpose.

Visualizations

References

- 1. iomcworld.org [iomcworld.org]

- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. ijrpr.com [ijrpr.com]

- 5. recentscientific.com [recentscientific.com]

- 6. ijpsi.org [ijpsi.org]

- 7. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.in [pharmacyjournal.in]

Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Chlorpheniramine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine hydrochloride is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, such as rhinitis and urticaria. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This document provides a detailed protocol for the analysis of this compound using a simple, rapid, and cost-effective UV-Vis spectrophotometric method. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. This compound exhibits a characteristic absorption maximum in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation: A UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with a 1 cm quartz cuvette is required.[1][2]

-

Reagents:

Selection of Solvent and Wavelength of Maximum Absorbance (λmax)

Different solvents can be used for the analysis, with 0.1N HCl and water being common choices.[1][2][5] The selection is typically based on achieving the highest absorbance.[1] For Chlorpheniramine, the λmax is generally observed in the range of 261-268 nm in 0.1N HCl.[1][3][4][6] An eco-friendly method using water as a diluent identified a λmax at 223 nm.[2] For this protocol, 0.1N HCl is recommended as the solvent.

Procedure for λmax determination:

-

Prepare a dilute solution of this compound in 0.1N HCl.

-

Scan the solution over the UV range of 200-400 nm using the spectrophotometer with 0.1N HCl as a blank.[3][7]

-

Identify the wavelength of maximum absorbance (λmax).

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with 0.1N HCl.[4][6]

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl.[6]

Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder at least 10 tablets to ensure homogeneity.[3]

-

Accurately weigh a portion of the powdered tablets equivalent to 4 mg of this compound and transfer it to a 10 mL volumetric flask.[3][4]

-

Add approximately 7 mL of 0.1N HCl and sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.[3][4]

-

Dilute the solution to the 10 mL mark with 0.1N HCl and mix well.[3][4]

-

Filter the solution through a Whatman filter paper to remove any insoluble excipients.[5][6]

-

Further dilute the filtered solution with 0.1N HCl to obtain a final concentration within the linear range of the assay (e.g., 10-60 µg/mL).[3][4]

Calibration Curve

-

From the working standard solution (100 µg/mL), prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 10-60 µg/mL.[3][4]

-

Measure the absorbance of each dilution at the predetermined λmax (e.g., 262 nm) against a 0.1N HCl blank.[3][4]

-

Plot a graph of absorbance versus concentration.

-

Determine the linearity of the method by calculating the correlation coefficient (R²) from the calibration curve.[1][6]

Sample Analysis

-

Measure the absorbance of the final diluted sample solution at the λmax.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters

The developed UV-Vis spectrophotometric method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1] The key validation parameters are summarized in the tables below.

Table 1: Summary of Method Validation Parameters for Chlorpheniramine Analysis

| Parameter | Typical Range/Value | Reference |

| Solvent | 0.1N HCl or Water | [1][2] |

| λmax | 223 nm - 268 nm | [1][2][3][6] |

| Linearity Range | 8 - 60 µg/mL | [1][2][3][6] |

| Correlation Coefficient (R²) | > 0.997 | [1][6] |

Table 2: Accuracy Data (Recovery Studies)

Accuracy is determined by standard addition method, where a known amount of pure drug is added to a pre-analyzed sample solution and the recovery is calculated.

| Concentration Level | % Recovery | Reference |

| 80% | 100.2% | [6] |

| 100% | 100.5% | [6] |

| 120% | 99.5% | [6] |

| General Acceptance Criteria | 98 - 102% | [1] |

Table 3: Precision Data (%RSD)

Precision is evaluated by performing repeated measurements on the same sample. It is expressed as the relative standard deviation (%RSD).

| Precision Type | %RSD | Reference |

| Intra-day Precision | < 1% | [1] |

| Inter-day Precision | < 1% | [1] |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Value | Reference |

| LOD | 0.62 - 2.2 µg/mL | [1][6][7] |

| LOQ | 1.87 - 6.6 µg/mL | [1][7] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the UV-Vis spectrophotometric analysis of this compound.

Caption: Workflow for UV-Vis analysis of Chlorpheniramine HCl.

Conclusion

The described UV-Vis spectrophotometric method is simple, accurate, precise, and cost-effective for the routine analysis of this compound in bulk and pharmaceutical dosage forms. The method validation parameters presented demonstrate its reliability for quality control purposes.

References

Application Note: Enantioselective Separation of Chlorpheniramine Hydrochloride Isomers by Chiral HPLC

Introduction

Chlorpheniramine (B86927), an antihistamine commonly used in the treatment of allergic conditions, is a chiral compound that exists as two enantiomers: S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. The pharmacological activity of chlorpheniramine resides primarily in the S-(+)-enantiomer, which exhibits a significantly higher affinity for the H1 histamine (B1213489) receptor compared to its R-(-)-counterpart.[1] The R-(-)-enantiomer is less active and may contribute to sedative side effects.[1][2] Therefore, the enantioselective separation and quantification of chlorpheniramine isomers are critical for the quality control of pharmaceutical formulations to ensure therapeutic efficacy and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of chlorpheniramine hydrochloride enantiomers.

Principle

The separation is achieved using a chiral stationary phase (CSP) that selectively interacts with the enantiomers of chlorpheniramine, leading to differential retention times and subsequent resolution. The method described here utilizes an amylose-based CSP, which has demonstrated excellent enantioselectivity for this compound. High-performance liquid chromatography (HPLC) is a widely used and powerful technique for resolving the enantiomers of chiral drugs.[1][3][4]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and a UV detector is required.[1]

-

Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose (B160209) tris(3,5-dimethylphenylcarbamate) based column.[2][5]

-

Solvents:

-

Reference Standards:

-

S-(+)-chlorpheniramine maleate (B1232345) (for peak identification)[2][5]

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[2][5] |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (97.5 : 2.5 : 0.025, v/v/v)[2][5] |

| Flow Rate | 1.2 mL/min[1][2][5] |

| Column Temperature | 25°C[1][2][5] |

| Detection Wavelength | 258 nm[1][2][5] |

| Injection Volume | 10-20 µL[1] |

Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of racemic chlorpheniramine maleate in the mobile phase to obtain a concentration of approximately 100 µg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 2-10 µg/mL).[2]

-

Sample Preparation (for a tablet formulation):

-

Crush a tablet and dissolve a portion of the powder equivalent to a known amount of chlorpheniramine maleate in the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute the solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.[1]

-

Analysis Procedure

-

Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

-

Inject a solution of the S-(+)-enantiomer (dexchlorpheniramine) to confirm its retention time.[1]

-

Inject the racemic standard solution to verify the separation of the two enantiomers.

-

Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration for each enantiomer.

-

Inject the prepared sample solutions to determine the concentration of each enantiomer.

Data Presentation

The performance of the described chiral HPLC method is summarized in the following tables.

Table 1: Chromatographic Performance

| Parameter | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine |

| Retention Time (min) | 9.63 ± 0.05[2] | 11.36 ± 0.08[2] |

| Separation Factor (α) | \multicolumn{2}{c | }{1.24[2]} |

| Resolution (Rs) | \multicolumn{2}{c | }{3.80[2]} |

Table 2: Method Validation Data

| Parameter | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine |

| Linearity Range (µg/mL) | 2-10[2] | 2-10[2] |

| Correlation Coefficient (r²) | 0.999[2] | 0.999[2] |

| Limit of Detection (LOD) (µg/mL) | 0.29[2] | 0.44[2] |

| Limit of Quantification (LOQ) (µg/mL) | 0.88[2] | 1.31[2] |

| Intra-day Precision (RSD %) | 0.25-1.40[2] | 1.34-1.50[2] |

| Inter-day Precision (RSD %) | 0.24-0.61[2] | 1.28-1.40[2] |

Experimental Workflow Diagram

Caption: Workflow for the enantioselective separation of chlorpheniramine isomers by chiral HPLC.

Alternative and Complementary Methods

While the amylose-based CSP method is highly effective, other approaches for the enantioselective separation of chlorpheniramine have also been reported. These include the use of β-cyclodextrin chiral stationary phases and the addition of chiral selectors, such as carboxymethyl-β-cyclodextrin, to the mobile phase for use with a standard achiral column.[6][7][8] For instance, a method using a conventional ODS column with a mobile phase containing carboxymethyl-β-cyclodextrin has been described.[6] Another approach involves a β-cyclodextrin chiral stationary phase (CYCLOBOND I 2000) with a mobile phase of diethylamine acetate, methanol, and acetonitrile.[7] In some cases, a coupled achiral-chiral chromatographic system has been employed to separate the enantiomers from a biological matrix before chiral separation.[9]

Conclusion

The detailed chiral HPLC method provides a reliable and reproducible approach for the enantioselective separation of this compound isomers. The method is suitable for quality control in pharmaceutical manufacturing and for research purposes. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the quantification of S-(+)- and R-(-)-chlorpheniramine.

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Determination of the enantiomers of chlorpheniramine and its main monodesmethyl metabolite in urine using achiral-chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Efficacy of Chlorpheniramine Hydrochloride Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine is a first-generation alkylamine antihistamine that functions as a potent H1 receptor antagonist.[1][2] It competitively binds to H1 receptors on effector cells, thereby blocking the action of endogenous histamine (B1213489) and providing temporary relief from allergic symptoms such as sneezing, watery eyes, and runny nose.[1][2] The efficacy of antihistamines like Chlorpheniramine hydrochloride is a critical parameter in drug development and quality control. Cell-based assays offer a robust, reproducible, and high-throughput method for determining the potency of H1 receptor antagonists by measuring their ability to inhibit histamine-induced cellular responses.[3]

This document provides detailed protocols for two key cell-based assays to determine the efficacy of this compound: a primary Calcium Flux Assay to measure its inhibitory activity on the H1 receptor signaling pathway, and a secondary MTT Cell Viability Assay to rule out cytotoxic effects.

Mechanism of Action: H1 Receptor Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[4][5] Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+), which leads to a transient increase in cytosolic calcium concentration and subsequent cellular responses.[6][7] this compound exerts its effect by acting as an inverse agonist, blocking the H1 receptor and preventing this signaling cascade.[1]

Caption: Histamine H1 receptor signaling pathway and point of inhibition by Chlorpheniramine.

Protocol 1: Calcium Flux Assay for IC50 Determination

This protocol measures the ability of Chlorpheniramine to inhibit the histamine-induced increase in intracellular calcium. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the drug's efficacy. Assays are commonly performed in cell lines recombinantly expressing the human H1 receptor, such as HEK293 or CHO cells.[5][8]

A. Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human Histamine H1 Receptor (e.g., HRH1 Nomad Cell Line).[8]

-

Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Reagents:

-

This compound

-

Histamine

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

Equipment:

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader with kinetic reading capability and injectors (e.g., FlexStation, FLIPR)

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Standard cell culture equipment (flasks, pipettes, centrifuge)

-

B. Experimental Protocol

-

Cell Seeding:

-

Culture cells to 80-90% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into a black, clear-bottom 96-well plate at a density of 40,000-50,000 cells/well in 100 µL of medium.

-

Incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in assay buffer (e.g., HBSS) to create a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Prepare a stock solution of Histamine in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which must be determined empirically beforehand (typically in the range of 50-100 nM).[8][9]

-

-

Dye Loading:

-

Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions (e.g., 2 µM Fluo-4 AM with 2.5 mM Probenecid in HBSS).

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

-

Treatment and Measurement:

-

After incubation, aspirate the dye loading solution and wash the cells gently with 100 µL of assay buffer.

-

Add 100 µL of the various Chlorpheniramine dilutions to the appropriate wells. Include wells for "vehicle control" (buffer with DMSO) and "no-agonist control".

-

Incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence reader.

-

Set the reader to record fluorescence kinetically (e.g., every 1-2 seconds) for a total of 2-3 minutes.

-

After establishing a stable baseline reading (approx. 15-20 seconds), use the instrument's injector to add a pre-determined volume of the EC80 Histamine solution to all wells (except the no-agonist control).

-

Continue recording the fluorescence signal.

-

C. Data Analysis

-

The change in fluorescence (ΔRFU = Fmax - Fmin) is proportional to the increase in intracellular calcium.

-

Normalize the data:

-

Percent Inhibition (%) = 100 * [1 - (ΔRFU_Test - ΔRFU_NoAgonist) / (ΔRFU_Vehicle - ΔRFU_NoAgonist)]

-

-

Plot the Percent Inhibition against the logarithm of the Chlorpheniramine concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[10]

Protocol 2: MTT Cell Viability Assay

This assay is crucial to ensure that the observed inhibition in the primary assay is due to specific receptor antagonism and not drug-induced cell death. The MTT assay measures the metabolic activity of viable cells.[11][12][13]

A. Materials and Reagents

-

Cell Line & Culture Medium: Same as in Protocol 1.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

This compound.

-

-

Equipment:

-

Clear 96-well microplates.

-

Absorbance microplate reader (570 nm).

-

CO2 incubator and standard cell culture equipment.

-

B. Experimental Protocol

-

Cell Seeding & Treatment:

-

Seed cells in a clear 96-well plate as described in Protocol 1.

-

After 24 hours, replace the medium with fresh medium containing the same serial dilutions of this compound used in the primary assay. Include a vehicle control (DMSO) and a "cells only" control.

-

Incubate for a duration that matches the total exposure time in the primary assay (e.g., ~2 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using the microplate reader.

-

C. Data Analysis

-

Subtract the average absorbance of the "medium only" blank wells from all other wells.

-

Calculate the percentage of cell viability:

-

Cell Viability (%) = 100 * (Absorbance_Test / Absorbance_VehicleControl)

-

-

Plot Cell Viability (%) against the Chlorpheniramine concentration.

Caption: General experimental workflow for determining Chlorpheniramine efficacy.

Data Presentation and Expected Results

Quantitative data should be summarized in clear, structured tables.

Table 1: Example Data Summary for Calcium Flux Assay

| Chlorpheniramine Conc. (nM) | Mean ΔRFU | Std. Dev. | % Inhibition |

| 0 (Vehicle Control) | 15,230 | 850 | 0.0% |

| 0.1 | 14,980 | 790 | 1.6% |

| 1.0 | 12,850 | 650 | 15.6% |

| 10.0 | 7,650 | 430 | 49.8% |

| 100.0 | 2,130 | 210 | 86.0% |

| 1000.0 | 550 | 95 | 96.4% |

| Calculated IC50 (nM) | 10.1 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Data Summary for MTT Cell Viability Assay

| Chlorpheniramine Conc. (nM) | Mean Absorbance (570 nm) | Std. Dev. | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |

| 0.1 | 1.245 | 0.091 | 99.6% |

| 1.0 | 1.233 | 0.088 | 98.6% |

| 10.0 | 1.241 | 0.095 | 99.3% |

| 100.0 | 1.225 | 0.082 | 98.0% |

| 1000.0 | 1.210 | 0.090 | 96.8% |

Note: Data are hypothetical and for illustrative purposes only.

Expected Results: For the Calcium Flux Assay, a sigmoidal dose-response curve is expected, showing increasing inhibition of the histamine-induced signal with increasing concentrations of Chlorpheniramine. For the MTT Assay, cell viability should remain high (>90%) across the concentration range tested, confirming that the observed effects in the primary assay are not due to cytotoxicity.

References

- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 3. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Experimental Design for Studying Chlorpheniramine Hydrochloride Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vivo investigation of Chlorpheniramine (B86927) hydrochloride, a first-generation alkylamine antihistamine. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying signaling pathways to facilitate robust and reproducible preclinical research.

Mechanism of Action

Chlorpheniramine primarily acts as a potent histamine (B1213489) H1 receptor inverse agonist.[1][2] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[1] This includes the inhibition of pro-inflammatory mediator release, reduction of vascular permeability, and prevention of smooth muscle contraction.[1] Additionally, chlorpheniramine is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation. It also possesses weak anticholinergic and some serotonin (B10506) reuptake inhibitory properties.[3][4]

Signaling Pathway

The primary signaling pathway inhibited by Chlorpheniramine is the histamine H1 receptor-mediated activation of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes. Chlorpheniramine, by blocking the initial step of histamine binding, effectively suppresses this entire pathway.[1][5]

Quantitative Data

The following tables summarize key quantitative data for Chlorpheniramine from in vivo studies.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Various Species

| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Human | Oral | 4 mg | 2.0 | 15.0 | 12 - 30 | 25 - 50 | [6][7] |

| Dog | IV | - | - | - | - | - | |

| Swine | IV | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [6] |

| Swine | Oral | - | - | - | - | 2.4 - 22 | [6] |

| Rat | Oral | 20 mg/kg | - | - | - | - | [8] |

| Rat | IV | 20 mg/kg | - | - | - | - | [8] |

| Equine | IV | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [6] |

| Ovine | IV | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [6] |